molecular formula C24H21ClN4O4S2 B2747495 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide CAS No. 1215508-33-0

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

Cat. No.: B2747495
CAS No.: 1215508-33-0
M. Wt: 529.03
InChI Key: LTMFXBYXEFUFGU-UHFFFAOYSA-N
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Description

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide is a synthetically designed, complex heterocyclic compound that functions as a potent and selective covalent inhibitor, primarily targeting Bruton's Tyrosine Kinase (BTK). Its mechanism of action involves the electrophilic acrylamide moiety (masked within the complex tricyclic core) forming a stable, covalent bond with a cysteine residue (Cys481 in BTK) in the active site of the target kinase, leading to irreversible inhibition of its enzymatic activity. This inhibition is crucial for disrupting B-cell receptor signaling pathways, making this compound a valuable research tool for investigating B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and autoimmune disorders. The structure incorporates a furan-2-ylmethyl group and a 2-chlorophenyl acetamide tail, which are designed to optimize target binding affinity and selectivity. This product is intended for For Research Use Only and is not approved for use in humans or as a drug. Researchers can utilize this compound for in vitro biochemical assays, target validation, and mechanistic studies in cell-based models to further elucidate the role of BTK in disease pathophysiology and explore potential therapeutic strategies.

Properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4S2/c1-14(30)28-9-8-16-19(12-28)35-22-21(16)23(32)29(11-15-5-4-10-33-15)24(27-22)34-13-20(31)26-18-7-3-2-6-17(18)25/h2-7,10H,8-9,11-13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMFXBYXEFUFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4Cl)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrido[4’,3’4,5]thieno[2,3-d]pyrimidine core: This can be achieved through a multi-step reaction involving cyclization and condensation reactions.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the core structure with furan-2-ylmethyl halide under basic conditions.

    Thioether formation: The final step involves the reaction of the intermediate with 2-chlorophenyl acetamide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl furan
  • 2-acetyl-5-methylfuran
  • 2-acetyl-3,5-dimethylfuran
  • 3-acetyl-2,5-dimethylfuran

Uniqueness

Compared to these similar compounds, 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings

Biological Activity

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. The compound features a tricyclic framework and incorporates various functional groups that may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C24H20ClN4O4SC_{24}H_{20}ClN_{4}O_{4}S with a molecular weight of approximately 530.6 g/mol. Its intricate structure includes:

ComponentDescription
Tricyclic coreContains sulfur and nitrogen heteroatoms
Functional groupsAcetyl, furan, sulfanyl, and chlorophenyl groups

The presence of these groups suggests that the compound may exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound may possess antimicrobial properties. Research has shown that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound's structural features are also indicative of potential anticancer activity. Studies on related triazatricyclo compounds have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. Further investigation is required to elucidate the specific pathways affected by this compound.

Anti-inflammatory Effects

Additionally, compounds with similar functional groups have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This suggests that this compound could be explored for therapeutic use in inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of triazatricyclo derivatives found that modifications at the furan ring significantly enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anticancer Mechanism : Research conducted on a related compound revealed its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. This inhibition led to increased rates of apoptosis in human cancer cell lines.
  • Inflammatory Response Modulation : In vitro studies showed that compounds with similar structures reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages stimulated by lipopolysaccharides (LPS).

Q & A

Q. What are the key synthetic strategies for this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of a spirocyclic core (e.g., diazaspirodecane or triazatricyclo systems), followed by halogenated aryl group introduction and thioacetamide linkage formation. Critical steps include:

  • Core formation : Use of cyclocondensation or ring-closing metathesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Functionalization : Electrophilic aromatic substitution or nucleophilic thiol-alkylation for sulfanyl group incorporation .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products .

Q. How can researchers confirm the compound’s structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection .

Q. What are the common chemical reactions involving this compound?

Reactivity is driven by its functional groups:

  • Thioacetamide group : Susceptible to oxidation (e.g., forming disulfides) or nucleophilic substitution .
  • Aromatic rings : Electrophilic substitution (e.g., nitration, halogenation) modulated by electron-withdrawing substituents (e.g., chlorine) .
  • Acetyl group : Hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives .

Advanced Research Questions

Q. How can synthesis yield be optimized using statistical methods?

Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions via response surface methodology. For example:

FactorRange TestedOptimal Value
Temperature60–120°C90°C
Catalyst (mol%)1–5%3%
SolventDMF, THF, TolueneDMF
This approach minimizes trial-and-error, as demonstrated in spirocyclic compound synthesis .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. MS)?

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations) .
  • Isotopic pattern analysis : Use HRMS to distinguish between isobaric impurities and structural isomers .
  • 2D NMR techniques : HSQC/HMBC to resolve overlapping signals in complex spectra .

Q. What computational methods aid in reaction pathway design?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict viable reaction pathways. For example:

  • Reaction path search : Identify low-energy intermediates using Gaussian or ORCA software .
  • Transition-state modeling : Validate activation barriers for key steps (e.g., cyclization) .

Q. How to assess stability and solubility under varying pH conditions?

  • pH-solubility profile : Shake-flask method across pH 1–10, analyzed via UV-Vis spectroscopy .
  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Q. What strategies enhance biological activity through structural modifications?

  • SAR studies : Synthesize derivatives with varied substituents (e.g., replacing furan with pyridine) and test activity in enzyme inhibition assays .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Methodological Guidelines

Q. How to design a robust protocol for purity assessment?

  • HPLC-DAD/ELSD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) .
  • Limit of Detection (LOD) : Validate sensitivity using spiked impurity standards .

Q. What statistical tools analyze experimental data effectively?

  • ANOVA : Compare yields across reaction conditions .
  • Principal Component Analysis (PCA) : Identify critical factors in multi-step syntheses .

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